molecular formula C16H18N2 B13789943 Diazene, bis(3,5-dimethylphenyl)- CAS No. 77611-71-3

Diazene, bis(3,5-dimethylphenyl)-

Katalognummer: B13789943
CAS-Nummer: 77611-71-3
Molekulargewicht: 238.33 g/mol
InChI-Schlüssel: KQJYKIFOKLVEKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diazene, bis(3,5-dimethylphenyl)- typically involves the reaction of nitrosobenzene with 3,5-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired azo compound. The general procedure includes the following steps:

Industrial Production Methods: Industrial production of Diazene, bis(3,5-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: Diazene, bis(3,5-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated and nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Diazene, bis(3,5-dimethylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of Diazene, bis(3,5-dimethylphenyl)- involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and photoresponsive materials .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Diazene, bis(3,5-dimethylphenyl)- is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This makes it distinct from other azo compounds and suitable for specialized applications.

Eigenschaften

CAS-Nummer

77611-71-3

Molekularformel

C16H18N2

Molekulargewicht

238.33 g/mol

IUPAC-Name

bis(3,5-dimethylphenyl)diazene

InChI

InChI=1S/C16H18N2/c1-11-5-12(2)8-15(7-11)17-18-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3

InChI-Schlüssel

KQJYKIFOKLVEKF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)N=NC2=CC(=CC(=C2)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.